methylsulfonyl(1,2-13C2)cyclohexatriene
Description
Methylsulfonyl(1,2-¹³C₂)cyclohexatriene is a ¹³C isotopically labeled derivative of cyclohexatriene (a tautomer of benzene) with a methylsulfonyl (-SO₂CH₃) substituent. The compound’s structure consists of a six-membered aromatic ring with three conjugated double bonds (cyclohexatriene core), a methylsulfonyl functional group, and ¹³C isotopic enrichment at positions 1 and 2 (Figure 1). This labeling facilitates tracking in metabolic, environmental, or synthetic studies via techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
The methylsulfonyl group imparts unique electronic and steric properties, influencing reactivity and stability compared to unsubstituted cyclohexatriene. Isotopic labeling at positions 1 and 2 allows precise analysis of bond cleavage, metabolic pathways, or environmental degradation mechanisms. Applications include tracer studies in organic synthesis, environmental monitoring, and biochemical pathway elucidation .
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methylsulfonyl(1,2-13C2)cyclohexatriene |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i5+1,7+1 |
InChI Key |
JCDWETOKTFWTHA-FBJYZXDHSA-N |
Isomeric SMILES |
CS(=O)(=O)[13C]1=[13CH]C=CC=C1 |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Catalyst and Solvent Effects on Methylsulfonylation
- BF3·Et2O is critical for activating the hydroxyl group and facilitating carbocation formation.
- Acetic acid as solvent promotes the formation of sulfones via an S-attack mechanism rather than O-attack, favoring the desired methylsulfonyl product.
- Varying BF3·Et2O concentration from 0.2 to 2.0 equivalents affects yields significantly, with optimal yields (~90%) achieved near 1 equivalent.
Reaction Yields and Purity
| Entry | BF3·Et2O (equiv) | Yield (%) | Purity Notes |
|---|---|---|---|
| 1 | 0.2 | 15 | Low yield due to insufficient activation |
| 2 | 0.5 | 65 | Moderate yield |
| 3 | 1.0 | 92 | Optimal yield and purity |
| 4 | 2.0 | 90 | No significant improvement beyond 1 equiv |
Yields are confirmed by ^1H and ^13C NMR, mass spectrometry, and elemental analysis.
Mechanistic Insights and Computational Support
- Density Functional Theory (DFT) studies reveal that the strain in the cyclohexatriene ring (approximately 50 kcal/mol) facilitates the reactivity of the intermediate, making the methylsulfonylation step thermodynamically favorable.
- The methylsulfonyl group stabilizes the intermediate carbocation and influences regioselectivity in subsequent reactions.
- The isotopic labeling with ^13C allows detailed mechanistic tracking via NMR spectroscopy, confirming the site-specific incorporation and reaction pathway.
Summary Table of Key Preparation Parameters
| Parameter | Description | Optimal Condition | Impact on Synthesis |
|---|---|---|---|
| Isotopic Labeling | Use of ^13C-labeled precursors | High purity ^13C reagents | Ensures isotopic integrity |
| Cyclohexatriene Generation | Fluoride-induced elimination | CsF, THF, 60 °C | Efficient in situ formation |
| Methylsulfonylation Catalyst | BF3·Et2O concentration | ~1 equiv | Maximizes yield and purity |
| Solvent | Acetic acid | Room temperature | Promotes sulfone formation |
| Reaction Time | 2–3 hours | Sufficient for completion | Balances yield and side reactions |
Chemical Reactions Analysis
Types of Reactions: (Methylsulfonyl)benzene-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones.
Reduction: Reduction of sulfones to sulfides.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products:
Oxidation: Methyl phenyl sulfone.
Reduction: Methyl phenyl sulfide.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
(Methylsulfonyl)benzene-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of green chemistry
Mechanism of Action
The mechanism of action of (Methylsulfonyl)benzene-13C2 is primarily related to its role as a tracer. The carbon-13 isotopes allow for precise tracking of the compound through various chemical and biological pathways. This enables researchers to study the molecular targets and pathways involved in the reactions and processes where the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isotopic Labeling Patterns
Methylsulfonyl(1,2-¹³C₂)cyclohexatriene shares isotopic labeling strategies with other ¹³C-enriched compounds but differs in structural context. For example:
- [1,2-¹³C₂]Glucose : Used in metabolic flux analysis to distinguish glycolysis vs. pentose phosphate pathways (PPP). Unlike glucose, methylsulfonyl(1,2-¹³C₂)cyclohexatriene lacks metabolic intermediates but serves as a tracer in abiotic systems .
- Perfluoro-[1,2-¹³C₂]alkyl sulfonates (e.g., M2-6:2 FTS) : These compounds, such as sodium 1H,1H,2H,2H-perfluoro-1-[1,2-¹³C₂]octanesulfonate, are used in environmental persistence studies. While both feature sulfonate groups and ¹³C labels, methylsulfonyl(1,2-¹³C₂)cyclohexatriene’s aromaticity confers distinct reactivity in redox or photolytic degradation .
Table 1: Isotopic Labeling in Comparable Compounds
Reactivity and Stability
- Electrophilic Substitution : The methylsulfonyl group is a strong electron-withdrawing substituent, directing electrophilic attacks to meta positions. This contrasts with unlabeled methylcyclohexatriene, where alkyl groups are electron-donating (ortho/para-directing).
- Degradation Pathways : Compared to perfluoro-[1,2-¹³C₂]alkyl sulfonates, methylsulfonyl(1,2-¹³C₂)cyclohexatriene undergoes faster photodegradation due to aromatic ring conjugation, producing ¹³CO₂ and sulfonic acid derivatives. In contrast, perfluoroalkyl analogs resist breakdown under similar conditions .
Analytical Differentiation
- Mass Spectrometry (MS) : The ¹³C labeling pattern generates distinct M+2 isotopic clusters. For example, in alanine (Ala) derived from [1,2-¹³C₂]glucose, the M+2 fragment at m/z 232 confirms C-2 and C-3 labeling . Similarly, methylsulfonyl(1,2-¹³C₂)cyclohexatriene’s fragmentation would highlight ¹³C retention in specific ring positions.
- NMR Spectroscopy : ¹³C-¹³C coupling in positions 1 and 2 produces split signals (e.g., ~55 ppm for aromatic carbons), distinguishing it from singly labeled analogs like [1-¹³C]methylsulfonylcyclohexatriene.
Metabolic Pathway Exclusion
Studies on [1,2-¹³C₂]glucose demonstrated that isotopic labeling can exclude pathways like the Entner-Doudoroff route based on ¹³C distribution in metabolites . Similarly, methylsulfonyl(1,2-¹³C₂)cyclohexatriene could identify non-enzymatic degradation mechanisms by tracking ¹³C retention in breakdown products.
Environmental Persistence
While perfluoro-[1,2-¹³C₂]alkyl sulfonates persist in aquatic systems, methylsulfonyl(1,2-¹³C₂)cyclohexatriene’s half-life in water is shorter (<7 days vs. >1 year for M2-6:2 FTS) due to hydrolytic cleavage of the sulfonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
